Phytochelatin 3

Description

This compound has been reported in Schizosaccharomyces pombe with data available.

small cadmium-binding peptides synthesized by Schizosaccharomyces pombe in response to cadmium; structure (gamma-Glu-Cys)n-Gly; cadmium complex contains labile sulfu

Properties

CAS No. |

86220-45-3 |

|---|---|

Molecular Formula |

C26H41N7O14S3 |

Molecular Weight |

771.8 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C26H41N7O14S3/c27-11(24(42)43)1-4-17(34)30-15(9-49)22(40)32-13(26(46)47)3-6-19(36)31-16(10-50)23(41)33-12(25(44)45)2-5-18(35)29-14(8-48)21(39)28-7-20(37)38/h11-16,48-50H,1-10,27H2,(H,28,39)(H,29,35)(H,30,34)(H,31,36)(H,32,40)(H,33,41)(H,37,38)(H,42,43)(H,44,45)(H,46,47)/t11-,12-,13-,14-,15-,16-/m0/s1 |

InChI Key |

PCOMFCPXXQONPD-QNILMXGZSA-N |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N |

Other CAS No. |

86220-45-3 |

sequence |

XCXCXCG |

Synonyms |

cadmium-gamma-glutamyl peptide complex, S pombe cadystin protein, S pombe |

Origin of Product |

United States |

Foundational & Exploratory

Phytochelatin 3 structure and function

An In-depth Technical Guide to Phytochelatin (B1628973) 3: Structure, Function, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytochelatins (PCs) are a family of cysteine-rich, non-proteinaceous peptides crucial for heavy metal detoxification in a wide range of organisms, including plants, fungi, nematodes, and algae.[1][2] These peptides are not primary gene products but are synthesized enzymatically.[3][4] Their general structure is (γ-glutamylcysteine)n-glycine, where 'n' typically ranges from 2 to 5, though it can extend to 11.[5] Phytochelatin 3 (PC3), corresponding to n=3, is a key oligomer in this family. This document provides a comprehensive technical overview of the structure, biosynthesis, and function of PC3, along with relevant quantitative data and experimental protocols for its study.

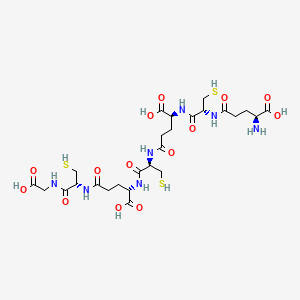

Structure of this compound

This compound is a peptide with the specific structure (γ-glutamylcysteine)₃-glycine. It is derived from three units of the dipeptide γ-glutamylcysteine linked together, with a glycine (B1666218) molecule at the C-terminus.[6] The repeated γ-glutamyl linkages are a hallmark of phytochelatins and indicate their non-ribosomal synthesis pathway.[4] The presence of three cysteine residues provides the thiol groups (-SH) that are essential for its function as a metal chelator.[5][7]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₄₁N₇O₁₄S₃ | [8] |

| Monoisotopic Mass | 771.1874 Da | [8] |

| General Structure | (γ-Glu-Cys)₃-Gly | [6] |

Biosynthesis of this compound

Phytochelatins are synthesized from glutathione (B108866) (GSH) in a reaction catalyzed by the enzyme phytochelatin synthase (PCS), a γ-glutamylcysteine dipeptidyl transpeptidase.[3][9] The synthesis is not constitutive but is activated by the presence of heavy metal ions such as cadmium (Cd²⁺), zinc (Zn²⁺), copper (Cu²⁺), lead (Pb²⁺), and arsenite (As(III)).[1][4][5][9][10]

The process begins with the PCS enzyme transferring the γ-glutamylcysteine (γ-EC) moiety from a donor GSH molecule to an acceptor molecule. The acceptor can be another GSH molecule (to form PC2), or a pre-existing phytochelatin molecule (e.g., PC2 to form PC3). This sequential addition of γ-EC units generates the family of PC oligomers.[4][11]

Caption: Biosynthesis pathway of this compound from glutathione, activated by heavy metals.

Function in Metal Detoxification

The primary function of PC3 is the chelation and detoxification of heavy metals.[1][2] The sulfhydryl groups of its three cysteine residues act as high-affinity binding sites for metal ions.[5][7] Upon binding, PC3 forms stable complexes with metals like cadmium and arsenic.[3][7]

This process is a critical defense mechanism for the cell. By sequestering toxic metal ions, PC3 prevents them from interacting with and damaging essential cellular components like enzymes and structural proteins. The PC3-metal complexes are then transported, often into the plant cell vacuole, for safe storage and compartmentalization, effectively removing the toxic ions from the cytosol.[1][12]

Caption: Cellular workflow for heavy metal detoxification involving this compound.

Quantitative Data Summary

Quantitative analysis is essential for understanding the dynamics of PC3 synthesis and function. Key parameters include enzyme kinetics, metal-binding stoichiometry, and analytical detection limits.

Table 2: Phytochelatin Synthase (PCS) Properties

| Parameter | Organism | Value | Condition | Source |

| Kₘ for Glutathione | Silene cucubalus | 6.7 mM | - | [9] |

| Metal Activators | Silene cucubalus | Cd²⁺ > Ag⁺, Bi³⁺, Pb²⁺, Zn²⁺, Cu²⁺, Hg²⁺, Au⁺ | In vitro assay | [9] |

Table 3: Metal-Phytochelatin Complex Stoichiometry

| Complex | Ratio | Method/Observation | Source |

| γ-EC:Cd²⁺ | 2:1 | Molar ratio in newly formed complex | [9] |

| SH:As | ~3:1 | Ratio in cell-free extracts of arsenite-treated cells | [10] |

| Zn(II):PC3 | 1:1 | Spectroscopic data indicates exclusive formation of equimolar complexes | [13] |

Table 4: Analytical Parameters for PC3 Quantification

| Parameter | Method | Value | Source |

| Linear Range | HPLC | 1.33 µmol/L – 6.66 mmol/L | [14] |

| Limit of Detection (LOD) | HPLC | 0.1 µmol | [14] |

| Limit of Quantitation (LOQ) | HPLC | 0.5 µmol | [14] |

| Recovery | HPLC | > 85% | [14] |

Experimental Protocols

Protocol: Quantification of PC3 in Plant Tissue via HPLC

This protocol outlines a standard method for extracting and quantifying PC3 from plant tissues exposed to heavy metal stress, adapted from methodologies described in the literature.[10][14]

1. Sample Preparation and Exposure: a. Grow plant seedlings (e.g., Arabidopsis thaliana) in a suitable sterile medium (e.g., Murashige-Skoog). b. After a set growth period (e.g., 7 days), transfer seedlings to a medium containing the heavy metal of interest (e.g., 5 µM CdCl₂) for a specified duration (e.g., 7 days).[15] Use a control group with no added metal. c. Harvest plant tissues (roots and shoots separately), rinse thoroughly with deionized water, blot dry, and immediately freeze in liquid nitrogen. Store at -80°C until extraction.

2. Thiol Extraction: a. Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen. b. Weigh the frozen powder and add 5 volumes of extraction buffer (e.g., 0.1% (v/v) trifluoroacetic acid (TFA) containing 10 mM diethylenetriaminepentaacetic acid (DTPA)).[16] c. Homogenize the sample thoroughly (e.g., using a sonicator or tissue lyser) while keeping it on ice. d. Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[14] e. Carefully collect the supernatant, which contains the thiol peptides.

3. Derivatization (Optional but Recommended for Fluorescence Detection): a. For fluorescent detection, derivatize the thiol groups. Mix the supernatant with a labeling agent like monobromobimane (B13751) (mBBr) in a suitable buffer (e.g., HEPES with EDTA) and incubate in the dark.[11] b. Stop the reaction by acidification (e.g., with methanesulfonic acid).

4. HPLC Analysis: a. Analyze the derivatized or underivatized extract using a reverse-phase HPLC system. b. Column: C18 column. c. Mobile Phase: A gradient of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., acetonitrile (B52724) with 0.1% TFA).[11] d. Detection: UV detector (for underivatized thiols, ~210-220 nm) or a fluorescence detector (for derivatized thiols).[16] e. Quantification: Run a standard curve using purified PC3 standards of known concentrations (e.g., 1.33 µmol/L to 6.66 mmol/L).[14] Identify the PC3 peak in the sample chromatogram by comparing its retention time to the standard. Calculate the concentration based on the peak area and the standard curve.

Caption: Workflow for quantifying PC3 in plant tissue using HPLC.

References

- 1. Phytochelatin - Wikipedia [en.wikipedia.org]

- 2. Phytochelatin biosynthesis and function in heavy-metal detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound, PC3 - 1 mg [anaspec.com]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - this compound (C26H41N7O14S3) [pubchemlite.lcsb.uni.lu]

- 9. pnas.org [pnas.org]

- 10. Detoxification of Arsenic by Phytochelatins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adaptive Engineering of Phytochelatin-based Heavy Metal Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Phytochelatin Synthase has Contrasting Effects on Cadmium and Arsenic Accumulation in Rice Grains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phytochelatin 3 Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Phytochelatin (B1628973) 3 (PC3) in plants, a crucial pathway in heavy metal detoxification. This document details the enzymatic processes, quantitative data on key components, and explicit experimental protocols for the study of this pathway.

Introduction to Phytochelatin Biosynthesis

Phytochelatins (PCs) are a family of cysteine-rich peptides that play a vital role in chelating and detoxifying heavy metals and metalloids in plants and some other organisms. These peptides are not primary gene products but are synthesized enzymatically. The general structure of phytochelatins is (γ-glutamyl-cysteine)n-glycine, where 'n' can range from 2 to 11. Phytochelatin 3 (PC3) corresponds to the structure where n=3. The biosynthesis of PCs is a key mechanism for plant tolerance to heavy metal stress, initiated by the presence of metal ions which act as activators for the key enzyme in the pathway.

The this compound Biosynthesis Pathway

The synthesis of phytochelatins is a transpeptidation reaction catalyzed by the enzyme phytochelatin synthase (PCS). This enzyme is constitutively expressed in plant cells and is post-translationally activated by a wide range of heavy metal ions.

The primary substrate for PCS is the tripeptide glutathione (B108866) (GSH), which is composed of glutamate, cysteine, and glycine. The biosynthesis of GSH itself is a two-step ATP-dependent process catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).

The synthesis of PC3 occurs in a stepwise manner. First, PCS catalyzes the transfer of a γ-glutamyl-cysteine (γ-EC) moiety from a donor GSH molecule to an acceptor GSH molecule, forming PC2 ((γ-EC)2-Gly) and releasing glycine. Subsequently, another γ-EC group from a donor GSH is added to PC2 to form PC3 ((γ-EC)3-Gly). This process can continue to form longer-chain phytochelatins.

The activation of PCS by heavy metals is a critical regulatory step. Metal ions such as cadmium (Cd²⁺), arsenic (As³⁺), copper (Cu²⁺), and zinc (Zn²⁺) can all activate the enzyme, with cadmium being a particularly potent activator. The C-terminal domain of PCS is thought to be involved in sensing these metal ions.

Once synthesized, phytochelatins, including PC3, bind to heavy metal ions through the thiol groups of their cysteine residues, forming stable metal-PC complexes. These complexes are then transported and sequestered into the vacuole, effectively removing the toxic metals from the cytoplasm and preventing them from interfering with cellular processes.

The Role of Phytochelatin 3 in Heavy Metal Detoxification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of Phytochelatin (B1628973) 3 (PC3) in the detoxification of heavy metals in plants. PC3, a member of the phytochelatin family of peptides, is a key component of the cellular defense mechanisms against the toxicity of various heavy metals and metalloids. This document delves into the synthesis, mechanism of action, and regulation of PC3, supported by quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways.

Data Presentation: Quantitative Insights into Phytochelatin 3 Function

The efficacy of this compound in heavy metal detoxification is underpinned by its binding affinity for various metal ions and its induced synthesis in response to metal stress. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinities of Phytochelatins for Heavy Metals

| Phytochelatin | Metal Ion | Stability Constant (log K) | Method | Reference |

| PC2 | Cd²⁺ | 6.2 | Spectrophotometry | |

| PC3 | Cd²⁺ | ≤ PC4, PC5 | Isothermal Titration Calorimetry | |

| PC4 | Cd²⁺ | 7.5 | Spectrophotometry | |

| PC4 | Cd²⁺ | 13.39 (at pH 7.4) | Potentiometry | |

| PC2 | Zn²⁺ | - | NMR Spectroscopy | |

| PC3 | Zn²⁺ | pKₐ' = 6.23 ± 0.01 | UV-Vis Spectroscopy | |

| PC4 | Zn²⁺ | pKₐ' = 6.00 ± 0.02 | UV-Vis Spectroscopy | |

| PC5 | Zn²⁺ | pKₐ' = 5.93 ± 0.02 | UV-Vis Spectroscopy |

Table 2: Phytochelatin Levels in Plants Under Heavy Metal Stress

| Plant Species | Metal Stress | Tissue | PC2 Levels | PC3 Levels | PC4 Levels | Reference |

| Arabidopsis thaliana | 20 µM CdCl₂ | Shoots | 42% of total PCs | 20% of total PCs | 5.5% of total PCs | |

| Arabidopsis thaliana | 40 µM CdCl₂ | Shoots | 46% of total PCs | 26% of total PCs | 6.6% of total PCs | |

| Arabidopsis thaliana | 20 µM CdCl₂ | Roots | 20% of total PCs | 35% of total PCs | 20% of total PCs | |

| Arabidopsis thaliana | 40 µM CdCl₂ | Roots | 25% of total PCs | 40% of total PCs | 19% of total PCs | |

| Oryza sativa (Rice) | Arsenic | Roots | Positively correlated with total As | Positively correlated with total As | - | |

| Holcus lanatus | Arsenic | Plant Extract | Present | Dominant As-PC complex | - |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its role in heavy metal detoxification.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of phytochelatins.

Objective: To quantify the concentration of PC3 in plant tissue extracts.

Materials:

-

Plant tissue (roots, shoots)

-

Liquid nitrogen

-

0.1% (v/v) Trifluoroacetic acid (TFA)

-

200 mM Dithiothreitol (DTT)

-

Centrifuge

-

0.22 µm filter

-

HPLC system with a C18 reverse-phase column and a UV or ELSD detector

Procedure:

-

Sample Preparation:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

-

Weigh approximately 0.2 g of the powdered tissue into a microcentrifuge tube.

-

Add 1.8 mL of 0.1% TFA and 0.2 mL of 200 mM DTT to the sample.

-

Homogenize the sample using a vortex or a tissue homogenizer.

-

Centrifuge the homogenate at 12,000 rpm for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., Venusil AA column).

-

Mobile Phase A: 0.1% (v/v) TFA in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

Gradient: A linear gradient from 0% to 50% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 214 nm or an Evaporative Light Scattering Detector (ELSD).

-

Quantification: Generate a standard curve using a purified PC3 standard of known concentrations. The concentration of PC3 in the plant extracts is determined by comparing the peak area to the standard curve.

-

In Vitro Phytochelatin Synthase (PCS) Activity Assay

This protocol is based on the method described for the assay of recombinant Arabidopsis thaliana PCS1.

Objective: To measure the enzymatic activity of phytochelatin synthase in vitro.

Materials:

-

Purified recombinant phytochelatin synthase (PCS) or a crude protein extract from plant tissue.

-

Glutathione (GSH)

-

Cadmium chloride (CdCl₂)

-

2-Mercaptoethanol

-

Tris-HCl buffer (pH 8.0)

-

5% (w/v) 5-Sulfosalicylic acid

-

HPLC system as described in Protocol 2.1.

-

Bovine Serum Albumin (BSA) (optional, to prevent enzyme adsorption)

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 8.0

-

10 mM GSH

-

10 mM 2-mercaptoethanol

-

0.1 mg/mL BSA (optional)

-

-

Add the purified PCS enzyme or crude protein extract to the reaction mixture.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding CdCl₂ to a final concentration of 100 µM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding an equal volume of 5% 5-sulfosalicylic acid.

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant for the presence of synthesized phytochelatins (including PC3) using the HPLC method described in Protocol 2.1.

-

Enzyme activity can be expressed as the amount of PC3 produced per unit time per amount of enzyme.

-

Generation of Phytochelatin-Deficient Mutants in Arabidopsis thaliana using CRISPR/Cas9

This protocol provides a general workflow for generating a knockout mutant for a specific phytochelatin synthase gene (e.g., one responsible for PC3 synthesis) in Arabidopsis thaliana using the CRISPR/Cas9 system.

Objective: To create a stable, heritable mutation in a target gene to study its function in vivo.

Materials:

-

Arabidopsis thaliana (wild-type, e.g., Col-0)

-

CRISPR/Cas9 vector system for plants

Phytochelatin 3 and Cadmium Tolerance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying cadmium (Cd) tolerance in plants and other organisms, with a specific focus on the pivotal role of Phytochelatin (B1628973) 3 (PC3). It details the biosynthesis of phytochelatins, the process of cadmium chelation and sequestration, and the experimental protocols used to investigate these phenomena.

Introduction to Phytochelatins and Cadmium Toxicity

Cadmium is a non-essential, highly toxic heavy metal that poses significant threats to ecosystems and human health.[1] Plants, being sessile organisms, have evolved sophisticated mechanisms to detoxify heavy metals. A primary defense strategy involves a class of cysteine-rich peptides known as phytochelatins (PCs).[1][2][3] These are not primary gene products but are synthesized enzymatically. Their general structure is (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[4][5] Phytochelatin 3 (PC3) corresponds to a structure where n=3.

PCs play a central role in mitigating cadmium toxicity by chelating Cd ions in the cytosol, forming stable PC-Cd complexes.[1][3] These complexes are then transported and sequestered into the vacuole, effectively removing the toxic metal from sensitive cellular compartments and metabolic pathways.[1][6][7] Understanding this mechanism is crucial for developing strategies in phytoremediation and for engineering crops with enhanced heavy metal tolerance.

The Phytochelatin Biosynthesis Pathway

The synthesis of phytochelatins is a critical, metal-activated enzymatic process. It begins with the ubiquitous tripeptide glutathione (B108866) (GSH), which serves as the substrate for the key enzyme in the pathway.

Core Synthesis Steps:

-

Precursor Synthesis: Glutathione (γ-Glu-Cys-Gly) is synthesized in two ATP-dependent steps from its constituent amino acids: glutamate, cysteine, and glycine.[8]

-

Enzymatic Polymerization: The enzyme phytochelatin synthase (PCS), a γ-glutamylcysteine dipeptidyl transpeptidase, catalyzes the transfer of the γ-glutamyl-cysteine moiety from a donor GSH molecule to an acceptor GSH molecule (or a growing PC chain).[1][8]

-

Chain Elongation: This process can be repeated to elongate the PC chain, forming PC2, PC3, PC4, and longer oligomers. The synthesis is directly activated by the presence of heavy metal ions, with cadmium being a particularly strong inducer.[1][2]

The diagram below illustrates the enzymatic synthesis of phytochelatins from glutathione.

Caption: Phytochelatin biosynthesis pathway activated by cadmium.

Core Mechanism of PC3-Mediated Cadmium Tolerance

The tolerance to cadmium conferred by phytochelatins is a multi-step intracellular process involving chelation, transport, and compartmentalization.

-

Cytosolic Chelation: Upon entry into the cytosol, free Cd²⁺ ions are rapidly bound by the sulfhydryl (-SH) groups of the cysteine residues within PC3 and other phytochelatins. This forms a more stable, less toxic PC-Cd complex.[1][3]

-

Vacuolar Sequestration: The PC-Cd complexes are then actively transported from the cytosol across the tonoplast (the vacuolar membrane) and into the vacuole. This transport is primarily mediated by ATP-binding cassette (ABC) type transporters, such as HMT1 (Heavy Metal Tolerance 1) in yeast and AtABCC1/AtABCC2 in Arabidopsis.[4][6]

-

Complex Maturation: Inside the vacuole, the low molecular weight PC-Cd complexes can further polymerize and incorporate acid-labile sulfide, forming more stable, high molecular weight complexes, ensuring the long-term sequestration of cadmium.[9]

The following diagram outlines the cellular mechanism of cadmium detoxification.

Caption: Cellular pathway of cadmium chelation and vacuolar sequestration.

Data Presentation: Quantitative Analysis

The synthesis of phytochelatins and the accumulation of cadmium are tightly linked and have been quantified in numerous studies. Overexpression of phytochelatin synthase (PCS) can lead to higher PC production but does not always correlate with increased tolerance, sometimes causing hypersensitivity, possibly due to depletion of the glutathione precursor pool.[10]

Table 1: Phytochelatin and Cadmium Levels in Arabidopsis thaliana

| Plant Line | CdCl₂ Exposure (µM) | PC Production (vs. Wild-Type) | Cd Tolerance Phenotype | Reference |

| Wild-Type (Col-0) | 85 | 1.0x | Tolerant | [10] |

| pcs lines (AtPCS1 Overexpressor) | 85 | 1.3x - 2.1x | Hypersensitive | [10] |

| cad1-3 (PCS deficient) | 50 - 85 | Not detectable | Sensitive | [10][11] |

| Adh::TaPCS1/cad1-3 (Root-specific PCS) | 20 | PCs detected in roots and shoots | Complemented sensitivity | [11][12] |

Table 2: Thiol and Cadmium Concentrations in Phloem and Xylem Sap of Brassica napus

| Sample | Exposure | GSH (µM) | PC₂ (µM) | Cd (µM) | Reference |

| Phloem Sap | 2 weeks (75 µM Cd) | ~400 | ~200 | ~120 | [13] |

| Xylem Sap | 1 day (75 µM Cd) | ~15 | <1% of total thiols | ~12 | [13] |

| Xylem Sap | 2 weeks (75 µM Cd) | ~10 | <1% of total thiols | ~4 | [13] |

Experimental Protocols

Accurate quantification of phytochelatins and cadmium is essential for studying tolerance mechanisms. Below are detailed methodologies for key experiments.

Protocol: Quantification of Phytochelatins by HPLC

This protocol outlines the extraction and analysis of PCs from plant tissues using High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection.

1. Sample Preparation and Extraction:

- Harvest plant tissue (e.g., roots, leaves) and immediately freeze in liquid nitrogen to halt metabolic activity.

- Grind the frozen tissue to a fine powder using a mortar and pestle.

- Homogenize 0.5 g of tissue powder in an extraction buffer (e.g., 0.1% (v/v) trifluoroacetic acid (TFA) containing a chelating agent like DTPA).

- Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 15-20 minutes at 4°C to pellet cell debris.

- Filter the supernatant through a 0.22 µm filter before HPLC analysis.[13][14][15]

2. HPLC Analysis:

- Column: Use a C18 reverse-phase HPLC column.

- Mobile Phase: Employ a gradient of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., acetonitrile (B52724) with 0.1% TFA).

- Detection: After separation on the column, thiols in the eluate are derivatized post-column with a fluorescent dye (e.g., monobromobimane (B13751) or Ellman's reagent).[13][16] The fluorescent products are then detected using a fluorescence detector.

- Quantification: Identify and quantify PC2, PC3, and other PCs by comparing retention times and peak areas to those of known standards.[13][17]

The workflow for this protocol is visualized below.

Caption: Experimental workflow for phytochelatin quantification.

Protocol: Measurement of Cadmium Content

This protocol describes the quantification of total cadmium in plant tissues using Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectrometry (AAS).

1. Sample Preparation:

- Harvest plant tissues and wash thoroughly with deionized water to remove external contamination.

- Dry the samples in an oven at 60-80°C until a constant weight is achieved.

- Record the dry weight.

2. Acid Digestion:

- Weigh a precise amount of the dried, ground plant material.

- Digest the sample using a strong acid mixture (e.g., 65% nitric acid) at high temperature (e.g., 200°C) until the solution is clear.[16] This process breaks down all organic matter, leaving the metal ions in solution.

- Dilute the digested sample to a known final volume with ultrapure water.

3. Analysis:

- Analyze the diluted samples using ICP-AES or AAS.[12][18]

- Create a standard curve using solutions of known cadmium concentrations.

- Calculate the cadmium concentration in the original plant tissue based on the standard curve, dilution factor, and initial dry weight.

Protocol: Cadmium Tolerance Assay

This is a common method to assess the sensitivity of plants to cadmium by measuring primary root growth.

1. Plate Preparation:

- Prepare a sterile solid growth medium (e.g., Murashige and Skoog - MS agar).

- While the medium is still molten, add sterile CdCl₂ to achieve the desired final concentrations (e.g., 0, 50 µM, 85 µM).[10] Pour the medium into sterile petri dishes.

2. Seed Germination and Growth:

- Surface-sterilize seeds of the plant lines to be tested (e.g., wild-type, mutants, transgenics).

- Place the seeds on the agar (B569324) plates.

- Vertically orient the plates in a growth chamber with controlled light and temperature.

3. Data Collection and Analysis:

- After a set period (e.g., 7-10 days), photograph the plates.

- Measure the length of the primary root for each seedling using image analysis software.

- Calculate the average root length and standard error for each plant line at each cadmium concentration. Compare the relative root growth of different lines to assess tolerance.[10]

Conclusion

This compound, as part of the broader family of phytochelatins, is a cornerstone of the cadmium tolerance mechanism in plants and other organisms. The process of its synthesis, subsequent chelation of cadmium ions, and final sequestration into the vacuole represents a highly efficient detoxification pathway. The intricate balance between PC synthesis and the precursor glutathione pool is critical, as evidenced by the hypersensitivity observed in some PCS-overexpressing lines. A thorough understanding of these molecular and physiological processes, aided by the robust experimental protocols detailed herein, is fundamental for advancing the fields of phytoremediation, crop science, and environmental toxicology.

References

- 1. Phytochelatins and Cadmium Mitigation: Harnessing Genetic Avenues for Plant Functional Manipulation | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fission Yeast HMT1 Lowers Seed Cadmium through Phytochelatin-Dependent Vacuolar Sequestration in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochelatin - Wikipedia [en.wikipedia.org]

- 6. Long-distance transport, vacuolar sequestration and transcriptional responses induced by cadmium and arsenic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vacuolar sequestration capacity and long-distance metal transport in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Overexpression of Arabidopsis Phytochelatin Synthase Paradoxically Leads to Hypersensitivity to Cadmium Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Long-distance root-to-shoot transport of phytochelatins and cadmium in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detection and Quantification of Unbound Phytochelatin 2 in Plant Extracts of Brassica napus Grown with Different Levels of Mercury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Adaptive Engineering of Phytochelatin-based Heavy Metal Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound, PC3 - 1 mg [anaspec.com]

- 18. researchgate.net [researchgate.net]

Unveiling the Guardian of the Cell: A Technical Guide to Phytochelatin Synthase 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular defense, particularly against heavy metal toxicity, a family of enzymes known as phytochelatin (B1628973) synthases (PCS) stands as a primary line of defense. This technical guide delves into the core of identifying and characterizing the Phytochelatin 3 (PC3) synthase gene, a key player in the biosynthesis of phytochelatins—cysteine-rich peptides crucial for chelating and detoxifying heavy metals. Understanding the nuances of PC3 synthase function is paramount for advancements in phytoremediation, crop improvement, and the development of novel therapeutic strategies.

Phytochelatins (PCs) are enzymatically synthesized from glutathione (B108866) (GSH) and have the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[1] The enzyme responsible for this synthesis, phytochelatin synthase, is a γ-glutamylcysteine dipeptidyl transpeptidase.[2] PCS enzymes are characterized by a highly conserved N-terminal catalytic domain and a more variable C-terminal domain, which is thought to be involved in the activation of the enzyme by metal ions.[3] This guide will provide a comprehensive overview of the methodologies used to identify and characterize the PC3 synthase gene, present key quantitative data, and illustrate the underlying biochemical pathways and experimental workflows.

Quantitative Data Summary

The functional expression and activity of phytochelatin synthase have been quantified in various studies. The following tables summarize key findings related to gene expression, enzyme kinetics, and the impact of PCS on heavy metal accumulation.

Table 1: Gene Expression and Phytochelatin Production in Transgenic Arabidopsis thaliana Overexpressing AtPCS1

| Parameter | Fold Change/Increase (Compared to Wild Type) | Condition | Reference |

| AtPCS1 mRNA accumulation | 12- to 25-fold higher | - | [4][5] |

| Phytochelatin (PC) production | 1.3- to 2.1-fold increase | 85 µM CdCl₂ stress for 3 days | [4][5] |

| PC₂ and PC₃ levels in roots | 5- to 10-fold more | Cadmium stress | [2] |

Table 2: Heavy Metal Accumulation in Escherichia coli Expressing AtPCS

| Metal | Fold Increase in Cellular Content | Reference |

| Cadmium (Cd) | 20-fold | [6] |

| Arsenic (As) | 50-fold | [6] |

Table 3: Enzyme Kinetics of Phytochelatin Synthase

| Parameter | Value | Reference |

| Michaelis Constant (Kₘ) | 2.3 mM | [7] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the phytochelatin synthesis pathway and a typical experimental workflow for characterizing a PCS gene.

Caption: Phytochelatin synthesis and heavy metal detoxification pathway.

Caption: Experimental workflow for PCS gene characterization.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific advancement. This section provides methodologies for key experiments in the study of phytochelatin synthase.

Heterologous Expression of Phytochelatin Synthase in Escherichia coli

This protocol describes the expression of a PCS gene in a bacterial system to study its function in a simplified cellular environment.

a. Gene Cloning and Vector Construction:

-

Amplify the open reading frame (ORF) of the putative PC3 synthase gene from cDNA using PCR with primers containing appropriate restriction sites.

-

Digest both the PCR product and the expression vector (e.g., pET series) with the corresponding restriction enzymes.

-

Ligate the digested gene insert into the expression vector.

-

Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α).

-

Select for positive clones by antibiotic resistance and confirm the insert by colony PCR and Sanger sequencing.

b. Protein Expression:

-

Transform the confirmed expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein production.

-

Harvest the cells by centrifugation.

Heavy Metal Tolerance Assay in E. coli

This assay evaluates the ability of the expressed PCS to confer heavy metal resistance to the bacterial host.

-

Grow overnight cultures of E. coli expressing the PCS gene and a control strain (harboring an empty vector) in LB medium with the appropriate antibiotic.

-

Inoculate fresh LB medium (with antibiotic) with the overnight cultures to an initial OD₆₀₀ of ~0.05.

-

Add various concentrations of the heavy metal to be tested (e.g., CdCl₂, NaAsO₂) to the cultures.

-

Incubate the cultures at 37°C with shaking.

-

Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals (e.g., every hour) for several hours.

-

Plot the growth curves (OD₆₀₀ vs. time) to compare the tolerance of the PCS-expressing strain to the control strain.

Phytochelatin Synthase Activity Assay using HPLC

This protocol allows for the in vitro quantification of PCS enzyme activity.[7]

a. Protein Extraction:

-

Resuspend the harvested E. coli cells (from protocol 1b) in an appropriate lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to obtain the crude protein extract.

-

Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).

b. Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.5-8.0)

-

Glutathione (GSH) as the substrate

-

A heavy metal activator (e.g., CdCl₂)

-

The crude protein extract containing the PCS enzyme.

-

-

Incubate the reaction mixture at a specific temperature (e.g., 30-37°C) for a defined period.

-

Stop the reaction by adding an acid (e.g., trifluoroacetic acid).

c. HPLC Analysis:

-

Separate the phytochelatins produced in the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).

-

Detect the phytochelatins using a suitable method, such as post-column derivatization with a thiol-reactive fluorescent dye (e.g., monobromobimane) followed by fluorescence detection, or by using a detector specific for sulfur-containing compounds.

-

Quantify the amount of phytochelatins produced by comparing the peak areas to a standard curve generated with known concentrations of phytochelatin standards.

-

Calculate the specific activity of the PCS enzyme (e.g., in nmol of PC produced per mg of protein per minute).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the transcript levels of the PCS gene in response to stimuli such as heavy metal stress.

a. RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from plant tissues or bacterial cells using a suitable RNA extraction kit or method (e.g., TRIzol).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using spectrophotometry and gel electrophoresis.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

b. qRT-PCR Reaction:

-

Prepare the qRT-PCR reaction mixture containing:

-

SYBR Green Master Mix or a probe-based master mix

-

Forward and reverse primers specific for the PCS gene

-

cDNA template

-

Nuclease-free water.

-

-

Perform the qRT-PCR in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include a melt curve analysis at the end of the run when using SYBR Green to verify the specificity of the PCR product.

c. Data Analysis:

-

Determine the cycle threshold (Ct) values for the PCS gene and a reference (housekeeping) gene in both control and treated samples.

-

Calculate the relative expression of the PCS gene using a suitable method, such as the 2-ΔΔCt method.

Conclusion

The identification and characterization of this compound synthase are critical for a deeper understanding of the mechanisms of heavy metal detoxification in living organisms. The methodologies and data presented in this guide provide a robust framework for researchers and professionals in the fields of plant science, environmental science, and drug development. By leveraging these techniques, it is possible to unravel the intricate functions of PC3 synthase, paving the way for innovative solutions to environmental contamination and the development of new therapeutic agents. The continued exploration of the PCS gene family holds immense promise for addressing some of the most pressing challenges at the intersection of biology and environmental health.

References

- 1. Heterologous Expression of the Phytochelatin Synthase CaPCS2 from Chlamydomonas acidophila and Its Effect on Different Stress Factors in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Overexpression of Arabidopsis Phytochelatin Synthase Paradoxically Leads to Hypersensitivity to Cadmium Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Enhanced Toxic Metal Accumulation in Engineered Bacterial Cells Expressing Arabidopsis thaliana Phytochelatin Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Metal Chelation Mechanism of Phytochelatin 3 (PC3)

Executive Summary

Phytochelatins (PCs) are a family of cysteine-rich, non-ribosomally synthesized peptides crucial for heavy metal detoxification in plants, algae, and some fungi.[1][2] With a general structure of (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 5, these molecules play a central role in chelating toxic metal and metalloid ions, thereby mitigating their cellular damage.[1][3] This guide focuses specifically on Phytochelatin (B1628973) 3 (PC3), a key oligomer with the structure (γ-Glu-Cys)₃-Gly, detailing its biosynthesis, the intricate mechanism of metal chelation, the stoichiometry of the resulting complexes, and the experimental methodologies used for its study. Understanding this mechanism is vital for advancements in phytoremediation, environmental science, and the development of novel chelation therapies.

Biosynthesis of Phytochelatin 3

The synthesis of PC3 is not directly coded by a gene but is an enzymatic process catalyzed by the enzyme phytochelatin synthase (PCS), a γ-glutamylcysteine dipeptidyl transpeptidase.[4][5] The process is a direct response to the presence of heavy metal ions in the cytosol.

2.1 The Synthetic Pathway The synthesis begins with glutathione (B108866) (GSH, γ-Glu-Cys-Gly), the ubiquitous tripeptide precursor.[6][7] In the presence of activating metal ions, PCS catalyzes the transfer of a γ-glutamylcysteine (γ-EC) moiety from a donor GSH molecule to an acceptor GSH molecule, forming PC2 ((γ-Glu-Cys)₂-Gly) and releasing a glycine (B1666218) molecule.[5][8] Subsequently, PCS can use PC2 as an acceptor, adding another γ-EC group from a new GSH molecule to form PC3. This process can continue to form longer-chain PCs (PC4, PC5, etc.).[5][9]

2.2 Activation by Metal Ions PCS is a constitutively expressed enzyme that remains largely inactive until activated by metal(loid) ions.[5][10] The enzyme's activity is triggered when these ions enter the cytoplasm. The reaction continues until the activating metal ions are chelated by the newly synthesized PCs, creating a self-regulating feedback loop.[5][11] A wide range of metals can activate PCS, though with varying efficiency.

References

- 1. mdpi.com [mdpi.com]

- 2. Phytochelatin biosynthesis and function in heavy-metal detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytochelatins, the heavy metal binding peptides of plants: characterization and sequence determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Ancestral function of the phytochelatin synthase C-terminal domain in inhibition of heavy metal-mediated enzyme overactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Synthesis of Phytochelatins and Homo-Phytochelatins in Pisum sativum L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detoxification of Arsenic by Phytochelatins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

Evolutionary Conservation of Phytochelatin 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytochelatins (PCs) are a family of cysteine-rich, non-proteinaceous peptides that play a crucial role in heavy metal detoxification and homeostasis in a wide range of organisms. Phytochelatin (B1628973) 3 (PC3), with its structure (γ-Glu-Cys)₃-Gly, is a key oligomer in this family. The synthesis of PC3 is catalyzed by the enzyme phytochelatin synthase (PCS), which utilizes glutathione (B108866) (GSH) as a substrate. The evolutionary conservation of the PC synthesis pathway, particularly the PCS enzyme, underscores its fundamental biological importance. This technical guide provides an in-depth analysis of the evolutionary conservation of PC3, focusing on the structure and function of PCS, quantitative data on PC production, detailed experimental protocols for its study, and the signaling pathways governing its synthesis.

Introduction

Heavy metal contamination of the environment poses a significant threat to living organisms. Plants and some other organisms have evolved sophisticated mechanisms to cope with toxic levels of heavy metals. A primary defense strategy is the chelation of metal ions by specific ligands, followed by their sequestration into cellular compartments, primarily the vacuole. Phytochelatins are central to this process.[1] First identified in fission yeast as cadystins, they were later found in higher plants and named phytochelatins.[1]

Phytochelatin 3 is a crucial component of the cellular response to heavy metal stress. Its synthesis is induced by the presence of various heavy metal ions, including cadmium (Cd), arsenic (As), copper (Cu), and zinc (Zn).[2] The evolutionary persistence of the phytochelatin synthesis pathway across diverse taxa, from algae to higher plants and even in some nematodes, highlights its ancient origins and conserved function.[3][4] This guide delves into the technical details of PC3's evolutionary conservation, providing valuable information for researchers in plant biology, toxicology, and drug development who may be interested in leveraging this natural detoxification system.

The Phytochelatin Synthesis Pathway

The synthesis of phytochelatins is not directly encoded by a gene but is catalyzed by the enzyme phytochelatin synthase (PCS). This enzyme transfers a γ-glutamylcysteine (γ-EC) group from a donor glutathione (GSH) molecule to an acceptor molecule, which can be another GSH molecule or a growing phytochelatin chain.

The Central Role of Phytochelatin Synthase (PCS)

PCS is a constitutively expressed enzyme that is allosterically activated by heavy metal ions.[5] The N-terminal domain of PCS is highly conserved across species and contains the catalytic site responsible for the transpeptidase activity.[4][6][7] In contrast, the C-terminal domain is more variable and is thought to be involved in metal sensing and activation of the enzyme.[4][7]

A significant finding in the evolution of PCS is an ancient gene duplication event in core eudicotyledons, resulting in two distinct paralogous clades, D1 and D2. These paralogs exhibit conserved functional differences, with D2 PCS genes often showing higher activity, suggesting a degree of functional specialization in metal detoxification.[8][9]

Signaling Pathway for PCS Activation

The presence of heavy metals triggers a signaling cascade that leads to the activation of PCS and the subsequent synthesis of phytochelatins. While the complete pathway is still under investigation, several components have been implicated. Heavy metal stress is known to induce the production of reactive oxygen species (ROS), which can act as signaling molecules.[2] Mitogen-activated protein kinase (MAPK) cascades and hormonal signaling pathways are also thought to play a role in the plant's response to heavy metal toxicity, ultimately leading to the activation of defense mechanisms including PC synthesis.[10]

Diagram of the Phytochelatin Synthesis and Detoxification Pathway

Caption: Phytochelatin synthesis and heavy metal detoxification pathway.

Quantitative Data on this compound

The production of PC3 varies significantly depending on the plant species, the type and concentration of the heavy metal, and the duration of exposure. The following tables summarize key quantitative data related to PC3 and PCS.

Table 1: this compound Concentration in Various Plant Species under Cadmium Stress

| Plant Species | Tissue | Cadmium Concentration (µM) | PC3 Concentration (nmol/g FW) | Reference |

| Brassica napus | Phloem Sap | 75 | Detected | [11] |

| Datura innoxia | Cell Culture | - | Detected | [12] |

| Vicia faba | - | - | Quantified | [13] |

Note: Quantitative data for PC3 specifically is often grouped with other phytochelatins (e.g., PC2, PC4). The presence and induction of PC3 are widely reported, but precise concentrations are highly variable and experiment-dependent.

Table 2: Kinetic Parameters of Phytochelatin Synthase (PCS)

| Organism | Enzyme | Substrate | Kₘ (mM) | Activator | Reference |

| Arabidopsis thaliana | AtPCS1 | GSH | - | Cd²⁺, Zn²⁺, Cu²⁺, Fe³⁺ | [14] |

| Lotus japonicus | LjPCS1 | GSH | - | Cd²⁺, Zn²⁺, Cu²⁺, Fe³⁺ | [14] |

| Schizosaccharomyces pombe | SpPCS | GSH | - | Cd²⁺ and other metals | [4] |

Note: Kₘ values for PCS can be difficult to determine due to the complex reaction mechanism involving both donor and acceptor substrates.

Experimental Protocols

The study of phytochelatins requires robust and sensitive analytical techniques. High-performance liquid chromatography (HPLC) is the most common method for the quantification of PCs.

Extraction of Phytochelatins from Plant Tissue

-

Harvesting and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a blender.

-

Acid Extraction: Extract the powdered tissue with a solution of 60% perchloric acid (2 mL per gram of fresh weight).[15]

-

Centrifugation: Vortex the homogenate and centrifuge at 13,000 x g for 5-10 minutes to pellet cell debris.[15]

-

Supernatant Collection: Carefully collect the supernatant, which contains the phytochelatins. Store at -80°C until analysis.[15]

-

Sample Preparation for HPLC: Prior to injection, thaw the extract and centrifuge again to remove any precipitates. The supernatant can then be directly injected or further purified if necessary.[15]

Quantification of this compound by HPLC

This protocol is based on a method that does not require a pre-column derivatization step.[1][15][16][17]

-

HPLC System: A standard HPLC system with a UV detector is required.

-

Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[1]

-

Mobile Phase:

-

Gradient: A linear gradient from 2% to 100% Solvent B over a specified time (e.g., 20-30 minutes) is typically used for separation.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 30°C.[1]

-

Detection: UV absorbance at 214 nm.[1]

-

Quantification: A standard curve is generated using a purified PC3 standard. The concentration in the plant extract is determined by comparing the peak area to the standard curve.[15][16]

Diagram of the Experimental Workflow for PC3 Quantification

Caption: Workflow for the extraction and quantification of PC3 from plant tissues.

Mass Spectrometry Analysis of Phytochelatin-Metal Complexes

To study the interaction of PC3 with heavy metals, mass spectrometry (MS) is a powerful tool. Nano-electrospray ionization tandem mass spectrometry (nano-ESI-MS/MS) can be used to identify and characterize PC-metal complexes directly from plant extracts.[12][18][19] This technique provides information on the stoichiometry of the complexes.[18][19]

Evolutionary Conservation of Phytochelatin Synthase

The evolutionary conservation of the phytochelatin synthesis pathway is primarily reflected in the structure and function of the PCS enzyme.

Phylogenetic Analysis

Phylogenetic analyses of PCS protein sequences from a wide range of organisms, including green algae, mosses, and higher plants, have revealed a high degree of conservation in the N-terminal catalytic domain.[3][6][20] This domain contains the conserved catalytic triad (B1167595) of Cys-His-Asp, which is essential for the enzyme's transpeptidase activity.[6] The C-terminal domain is more divergent, which may reflect adaptations to different metal sensitivities and regulatory mechanisms in various lineages.[6]

Diagram of a Simplified Phylogenetic Relationship of PCS

Caption: Simplified phylogeny of phytochelatin synthase, showing its presence across major plant lineages.

Conservation of Gene Structure

The gene structure of PCS, in terms of exon-intron organization, also shows patterns of conservation, particularly within major plant groups like monocots and dicots.[6] This structural conservation further supports the idea of a common evolutionary origin and a conserved functional role. Studies have shown that despite genetic variations, the three-dimensional structure of the PCS enzyme is highly conserved, which is crucial for maintaining its function in heavy metal detoxification across different species.[21]

Conclusion and Future Directions

The evolutionary conservation of this compound and its synthesis pathway, centered around the phytochelatin synthase enzyme, is a testament to its critical role in cellular defense against heavy metal toxicity. The deep evolutionary roots of this system, extending to the earliest land plants and their algal ancestors, highlight its fundamental importance for life in environments containing toxic metals. For researchers and professionals in drug development, understanding this conserved mechanism offers potential avenues for enhancing phytoremediation strategies and exploring novel chelation-based therapies.

Future research should focus on elucidating the intricate details of the signaling pathways that regulate PCS activity. A deeper understanding of the post-translational modifications of PCS and the specific roles of different PCS paralogs will provide a more complete picture of this elegant and essential detoxification system. Furthermore, the development of more sensitive and high-throughput methods for the in vivo imaging of PC-metal complexes will be invaluable in visualizing the dynamics of heavy metal sequestration in real-time.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Phylogeny and comparative modeling of phytochelatin synthase from Chlorella sp. as an efficient bioagent for detoxification of heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytochelatin synthase genes from Arabidopsis and the yeast Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.lsu.edu [repository.lsu.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. Overexpression of BnPCS1, a Novel Phytochelatin Synthase Gene From Ramie (Boehmeria nivea), Enhanced Cd Tolerance, Accumulation, and Translocation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. openpub.fmach.it [openpub.fmach.it]

- 9. Ancient duplication and functional differentiation of phytochelatin synthases is conserved in plant genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Traversing the Links between Heavy Metal Stress and Plant Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of phytochelatin-cadmium complexes from plant tissue culture using nano-electrospray ionization tandem mass spectrometry and capillary liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Reassessment of Substrate Specificity and Activation of Phytochelatin Synthases from Model Plants by Physiologically Relevant Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Rapid HPLC Procedure for the Quantitation of Phytochelatins in Plant Tissue Extracts [e-print.mutah.edu.jo]

- 17. tandfonline.com [tandfonline.com]

- 18. Frontiers | Characterization of Lead–Phytochelatin Complexes by Nano-Electrospray Ionization Mass Spectrometry [frontiersin.org]

- 19. Characterization of Lead–Phytochelatin Complexes by Nano-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biochemical Properties of Phytochelatin 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytochelatin (B1628973) 3 (PC3) is a crucial peptide involved in heavy metal detoxification in a wide range of organisms, including plants, fungi, and nematodes.[1] As a member of the phytochelatin family, which are oligomers of glutathione (B108866), PC3 plays a vital role in chelating toxic metal ions, thereby mitigating their harmful effects.[1] This technical guide provides a comprehensive overview of the core biochemical properties of PC3, with a focus on its structure, synthesis, and metal-binding characteristics. Detailed experimental protocols and data are presented to facilitate further research and potential applications in drug development and phytoremediation.

Core Biochemical Properties of Phytochelatin 3

This compound is a thiol-rich peptide with the general structure (γ-glutamyl-cysteine)₃-glycine. Its primary function is to bind and sequester heavy metal ions, thus preventing them from interfering with essential cellular processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₄₁N₇O₁₄S₃ | [2][3] |

| Molecular Weight | 771.84 g/mol | [2] |

| Structure | (γ-Glu-Cys)₃-Gly | [4] |

| Solubility | Water soluble | [2] |

| Isoelectric Point (pI) | Not explicitly found in search results. However, the presence of multiple carboxylic acid groups from the glutamate (B1630785) and glycine (B1666218) residues suggests an acidic pI. |

Heavy Metal Chelation

Phytochelatins are known to form stable complexes with a variety of heavy metal ions, including cadmium (Cd²⁺), zinc (Zn²⁺), copper (Cu²⁺), lead (Pb²⁺), and arsenic (As³⁺).[1][5][6] The cysteine residues' sulfhydryl (-SH) groups are primarily responsible for coordinating with the metal ions.[5]

The thermodynamic stability of phytochelatin-metal complexes generally follows the order: Zn²⁺ ≥ Cu²⁺ ≥ Fe²⁺ > Mg²⁺ > Ca²⁺.[5][7] While specific binding affinity constants (Kd) for PC3 with various metals are not extensively documented in the provided search results, the formation of Zn(II)-PC3 complexes has been observed using mass spectrometry, with a singly charged complex [L+Zn]⁺ detected at an m/z of 834.2 and a doubly charged complex at an m/z of 417.7.[8][9] Spectrophotometric studies have determined the log K⁷·⁴ values for Cd(II) complexes with various phytochelatins, indicating a high affinity that increases with the number of γ-Glu-Cys units up to PC4.[5]

Table 2: Metal Binding Characteristics of Phytochelatins

| Metal Ion | Binding Information | Reference |

| Cadmium (Cd²⁺) | High affinity; log K⁷·⁴ for PC₂ is 6.2 and for PC₄ is 7.5. | [5] |

| Zinc (Zn²⁺) | High affinity, comparable to or greater than Cu²⁺. | [5][7] |

| Copper (Cu²⁺) | High affinity. | [5][7] |

| Lead (Pb²⁺) | Binds to phytochelatins for sequestration. | [1] |

| Arsenic (As³⁺) | Forms complexes with phytochelatins for detoxification. | [6] |

Signaling and Biosynthesis

The synthesis of phytochelatins is induced by the presence of heavy metal ions.[1] The enzyme phytochelatin synthase (PCS) catalyzes the transfer of a γ-glutamyl-cysteine moiety from a glutathione (GSH) molecule to another GSH molecule or a growing phytochelatin chain.[10][11] This process does not require a nucleic acid template and is a post-translational modification.[11]

References

- 1. Phytochelatin - Wikipedia [en.wikipedia.org]

- 2. abmole.com [abmole.com]

- 3. PubChemLite - this compound (C26H41N7O14S3) [pubchemlite.lcsb.uni.lu]

- 4. Phytochelatins, the heavy metal binding peptides of plants: characterization and sequence determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Detoxification of Arsenic by Phytochelatins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phytochelatins Bind Zn(II) with Micro- to Picomolar Affinities without the Formation of Binuclear Complexes, Exhibiting Zinc Buffering and Muffling Rather than Storing Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific gamma-glutamylcysteine dipeptidyl transpeptidase (phytochelatin synthase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phytochelatins, a class of heavy-metal-binding peptides from plants, are functionally analogous to metallothioneins - PMC [pmc.ncbi.nlm.nih.gov]

Phytochelatin 3 Induction by Heavy Metals: A Technical Guide for Researchers

Abstract: Heavy metal contamination is a significant environmental and health concern. Plants and other organisms have evolved sophisticated detoxification mechanisms, among which the production of phytochelatins (PCs) is paramount. These cysteine-rich peptides, synthesized enzymatically, chelate heavy metal ions, effectively neutralizing their toxicity. This technical guide provides an in-depth exploration of the induction of Phytochelatin (B1628973) 3 (PC3), a key oligomer in this family, by various heavy metals. It covers the core synthesis pathway, presents quantitative data on induction efficacy, details experimental protocols for analysis, and illustrates the key mechanisms through signaling and workflow diagrams. This document is intended for researchers, scientists, and professionals in drug development and phytoremediation seeking a comprehensive understanding of PC-mediated metal detoxification.

The Phytochelatin Synthesis Pathway

Phytochelatins are a family of peptides with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11. They are not primary gene products but are synthesized post-translationally from glutathione (B108866) (GSH). The synthesis is catalyzed by the enzyme phytochelatin synthase (PCS), a γ-glutamylcysteine dipeptidyl transpeptidase.

The key characteristic of this pathway is its direct activation by heavy metal ions. The PCS enzyme is constitutively present in plant cells and becomes catalytically active only in the presence of metal ions. Cadmium (Cd²⁺) is recognized as the most potent activator, but other metals such as lead (Pb²⁺), zinc (Zn²⁺), copper (Cu²⁺), mercury (Hg²⁺), and the metalloid arsenic (As) also induce PC synthesis. The enzyme transfers a γ-glutamylcysteine group from a donor GSH molecule to an acceptor GSH molecule, forming PC2. This process continues, elongating the chain to produce PC3, PC4, and higher oligomers. The availability of the precursor, glutathione, can be a limiting factor for the sustained production of phytochelatins.

Caption: The activation of phytochelatin synthase by heavy metals and the subsequent polymerization of glutathione to form phytochelatins.

Quantitative Induction of Phytochelatins by Different Heavy Metals

The efficacy of heavy metals in inducing phytochelatin synthesis varies significantly. Cadmium is consistently reported as the most potent inducer. Other metals and metalloids like arsenic, lead, copper, and zinc also trigger the synthesis, though often to a lesser extent or requiring higher concentrations. The specific oligomer produced (e.g., PC2, PC3, PC4) can also depend on the metal, its concentration, exposure duration, and the plant species. For example, zinc has been shown to be a strong inducer of PC4 in the marine alga Dunaliella tertiolecta, while arsenic exposure in corn primarily induces PC3.

The following table summarizes quantitative data on phytochelatin induction from various studies.

| Plant Species / Cell Culture | Heavy Metal | Exposure Concentration | Exposure Duration | PC2 (nmol/g FW) | PC3 (nmol/g FW) | PC4 (nmol/g FW) | Reference(s) |

| Thalassiosira weissflogii (Diatom) | Cadmium (Cd²⁺) | 5.50 x 10⁻⁹ mol L⁻¹ | 4 hours | ~5.7 (as amol/cell) | ~0.25 (as amol/cell) | N/A | |

| Arabidopsis thaliana (roots) | Zinc (Zn²⁺) | 50 µM | 14 days | ~15 | < 5 | < 5 | |

| Arabidopsis thaliana (roots) | Cadmium (Cd²⁺) | 2 µM | 14 days | ~45 | ~10 | < 5 | |

| Zea mays (Corn) | Arsenic (As) | Not Specified | Not Specified | 248 (µg/g) | 698 (µg/g) | 210 (µg/g) | |

| Dunaliella tertiolecta (Alga) | Zinc (Zn²⁺) | 200 µM | 24 hours | Low | High | Highest | |

| Dunaliella tertiolecta (Alga) | Cadmium (Cd²⁺) | 400 µM | 24 hours | N/A | Lower than Zn | Lower than Zn |

Note: Data is approximated from figures or text in the cited literature. Direct comparison can be challenging due to differences in units and experimental conditions.

Experimental Protocols for Phytochelatin Analysis

Accurate quantification of PC3 and other phytochelatins is critical for studying metal detoxification. The standard workflow involves tissue extraction followed by separation and detection, most commonly using High-Performance Liquid Chromatography (HPLC).

This protocol is a generalized procedure based on common methodologies.

-

Harvesting: Harvest plant tissue (e.g., roots, leaves) and immediately flash-freeze in liquid nitrogen to halt metabolic activity. Store at -80°C until extraction.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.

-

Acid Extraction: To 0.2 g of powdered tissue, add 1.8 mL of an acidic extraction buffer (e.g., 0.1% v/v trifluoroacetic acid (TFA)) to precipitate proteins and preserve the thiol groups of PCs. Some protocols use perchloric acid.

-

Reduction (Optional but Recommended): Add a reducing agent like dithiothreitol (B142953) (DTT) to a final concentration of ~20 mM to ensure all sulfhydryl groups are in their reduced state.

-

Centrifugation: Vortex the homogenate thoroughly and centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the phytochelatins. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Storage: The extract is now ready for derivatization and/or HPLC analysis. If not used immediately, store at -80°C.

PCs are typically separated by reverse-phase HPLC. Because they lack a strong native chromophore, detection often requires post-column or pre-column derivatization.

-

Chromatography System:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from low %B to high %B is used to elute compounds of increasing hydrophobicity (e.g., 10% to 30% B over 10 minutes).

-

Flow Rate: Typically 0.8 - 1.0 mL/min.

-

Detection: UV detector at 214 nm for peptide bonds, though this lacks specificity. More specific methods are preferred.

-

-

Detection Method 1: Post-Column Derivatization with Ellman's Reagent

-

After the PCs are separated on the HPLC column, the eluent is mixed with a solution of Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).

-

DTNB reacts with the sulfhydryl groups of the PCs to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.

-

This method is effective but can be problematic for arsenic-induced PCs, as As-thiol complexes may interfere with the reaction.

-

-

Detection Method 2: Pre-Column Derivatization with Monobromobimane (mBBr)

-

Before injection into the HPLC, the thiols in the plant extract are derivatized with a fluorescent label like mBBr.

-

The reaction is typically carried out at a slightly alkaline pH (e.g., pH 8.2).

-

The derivatized PCs are then separated by HPLC and detected using a fluorescence detector. This method is highly sensitive and overcomes the interference issues seen with DTNB for arsenic complexes.

-

-

Detection Method 3: HPLC with Mass Spectrometry (HPLC-MS)

-

This is the most definitive method. The HPLC system is coupled directly to a mass spectrometer (e.g., ESI-MS/MS).

-

This allows for the separation, identification, and quantification of each PC oligomer based on its specific mass-to-charge ratio, providing unambiguous results without the need for derivatization.

-

Methodological & Application

Application Note: Quantification of Phytochelatin 3 (PC3) using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi in response to heavy metal exposure. These peptides play a crucial role in detoxification by chelating heavy metals and sequestering them in vacuoles. The general structure of phytochelatins is (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11. Phytochelatin 3 (PC3), with n=3, is a significant biomarker for studying metal stress responses in plants. Accurate quantification of PC3 is essential for research in phytoremediation, environmental toxicology, and understanding cellular defense mechanisms.

This application note provides detailed protocols for the quantification of PC3 using two primary High-Performance Liquid Chromatography (HPLC) methods: a rapid method with direct UV detection and a highly sensitive method involving pre-column derivatization with a fluorescent probe.

Principle of Methods

The quantification of PC3 can be achieved through two main approaches depending on the required sensitivity and sample matrix complexity.

-

Method A: Reverse-Phase HPLC with Direct UV Detection. This method is straightforward and does not require a derivatization step. It is suitable for samples where PC3 concentrations are relatively high. Separation is achieved on a C18 column, and the peptide bonds are detected using UV light, typically around 214 nm. This method is rapid and cost-effective for screening large numbers of samples.

-

Method B: Reverse-Phase HPLC with Fluorescence Detection after Pre-column Derivatization. For samples with low PC3 concentrations, a more sensitive method is required. This involves a pre-column derivatization step where the thiol (-SH) groups of the cysteine residues in PC3 are labeled with a fluorescent probe, such as monobromobimane (B13751) (mBBr). The resulting fluorescent adduct is then separated by HPLC and quantified using a fluorescence detector, offering significantly lower detection limits.

Experimental Protocols

Plant Tissue Sample Preparation

This protocol is a general guideline for extracting phytochelatins from plant tissues.

-

Harvesting: Harvest plant material (e.g., roots, leaves) and immediately flash-freeze in liquid nitrogen to halt all enzymatic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a blender.

-

Acid Extraction: For every 1 gram of fresh weight, add 2 mL of 60% perchloric acid. Alternatively, an extraction buffer of 0.1% (v/v) trifluoroacetic acid (TFA) can be used.

-

Vortexing: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and cell lysis.

-

Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at 13,000 x g for 5-10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted phytochelatins.

-

Storage & Filtration: Store the extracts at -80°C for long-term stability. Before analysis, thaw the samples and centrifuge again at 13,000 x g for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method A: Protocol for HPLC with Direct UV Detection

This method is adapted from a procedure that does not require derivatization.

-

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

-

Column: Prodigy ODS C18 column (250 x 4.6 mm, 5 µm) or equivalent, protected by a C18 guard column.

-

Mobile Phase:

-

Solvent A: 0.1% (v/v) TFA in HPLC-grade water.

-

Solvent B: 80% acetonitrile (B52724) in 0.1% (v/v) TFA.

-

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 214 nm.

-

Gradient Program:

-

0-2 min: 2% Solvent B

-

2-22 min: Linear gradient from 2% to 100% Solvent B

-

22-25 min: 100% Solvent B (column wash)

-

25-30 min: 2% Solvent B (re-equilibration)

-

-

Method B: Protocol for HPLC with Pre-column Derivatization

This protocol utilizes monobromobimane (mBBr) for fluorescent labeling of thiols.

-

Derivatization Procedure:

-

In a microcentrifuge tube, mix 250 µL of the plant extract with 450 µL of 200 mM HEPPS buffer (pH 8.2) containing 6.3 mM DTPA.

-

Add 10 µL of 25 mM mBBr in acetonitrile.

-

Incubate the mixture for 30 minutes at 45°C in the dark.

-

Stop the reaction by adding 300 µL of 1 M methanesulfonic acid.

-

The sample is now ready for HPLC analysis. Store at 4°C in the dark until injection.

-

-

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a fluorescence detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% (v/v) acetic acid in HPLC-grade water.

-

Solvent B: Acetonitrile.

-

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

Fluorescence Detection: Excitation at 380 nm, Emission at 470 nm.

-

Gradient Program:

-

0-5 min: 10% Solvent B

-

5-25 min: Linear gradient from 10% to 40% Solvent B

-

25-30 min: Linear gradient from 40% to 100% Solvent B

-

30-35 min: 100% Solvent B (column wash)

-

35-40 min: 10% Solvent B (re-equilibration)

-

-

Data and Performance

Quantitative data should be generated by creating a standard curve with a certified PC3 standard.

Table 1: Performance Parameters for the Direct UV Detection Method.

| Parameter | Value |

|---|---|

| Linearity Range | 1.33 µmol/L – 6.66 mmol/L |

| Limit of Detection (LOD) | 0.1 µmol |

| Limit of Quantitation (LOQ) | 0.5 µmol |

| Correlation Coefficient (r²) | >0.995 |

| Mean Recovery | >85% |

Table 2: Comparison of Common Derivatization Approaches.

| Method | Advantages | Disadvantages |

|---|---|---|

| Pre-column (mBBr) | Very sensitive; provides qualitative and quantitative analysis for both Cd- and As-induced PCs. | More costly; derivatization efficiency may decrease with larger PCs (n>4) due to steric hindrance. |

| Post-column (DTNB) | Simpler setup than pre-column methods. | Not suitable for arsenic-induced PCs as it fails to separate As-PC complexes. |

Visualizations

Application Notes and Protocols for Genetic Engineering of Plants for Enhanced Phytochelatin 3 Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytochelatins (PCs) are a family of cysteine-rich peptides that play a crucial role in heavy metal detoxification in plants.[1] These peptides are enzymatically synthesized and chelate heavy metals, sequestering them in vacuoles to mitigate their toxic effects.[1] Phytochelatin (B1628973) 3 (PC3), a polymer with three units of the dipeptide γ-glutamylcysteine followed by a terminal glycine (B1666218) ((γ-Glu-Cys)₃-Gly), is a key form involved in this process. Enhancing the production of PC3 in plants through genetic engineering is a promising strategy for developing crops with improved phytoremediation capabilities and for studying the mechanisms of heavy metal tolerance.

This document provides detailed application notes and protocols for the genetic engineering of Arabidopsis thaliana to enhance the production of Phytochelatin 3. The core of this strategy involves the overexpression of the enzyme Phytochelatin Synthase (PCS), which catalyzes the synthesis of PCs from glutathione (B108866) (GSH).[2]

Data Presentation